5-{3-oxo-3-[4-(prop-2-en-1-yl)piperazin-1-yl]propyl}-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-4(5H)-one
Description
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Properties
IUPAC Name |
5-[3-oxo-3-(4-prop-2-enylpiperazin-1-yl)propyl]-2-(4-propan-2-ylphenyl)pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N5O2/c1-4-10-27-12-14-28(15-13-27)24(31)9-11-29-16-17-30-23(25(29)32)18-22(26-30)21-7-5-20(6-8-21)19(2)3/h4-8,16-19H,1,9-15H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUXFYZTTZXILFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CCC(=O)N4CCN(CC4)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-{3-oxo-3-[4-(prop-2-en-1-yl)piperazin-1-yl]propyl}-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-4(5H)-one is a member of the pyrazolo[1,5-a]pyrazin class of compounds, which have garnered interest due to their diverse biological activities. This article reviews the biological activity of the compound, focusing on its potential efficacy against various cancer cell lines and other biological targets.
Chemical Structure and Synthesis
The compound features a complex structure that includes a pyrazolo[1,5-a]pyrazin core, which is known for its pharmacological properties. The synthesis typically involves the reaction of specific precursors under controlled conditions, such as microwave-assisted synthesis, which enhances yield and purity. The structural characterization is performed using techniques like IR spectroscopy, NMR, and mass spectrometry.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrazin derivatives. For instance:
- Inhibition of A549 Lung Cancer Cells : A series of derivatives were tested for their ability to inhibit the growth of A549 lung cancer cells. The results indicated that certain compounds exhibited significant inhibitory effects in a dose-dependent manner. Specifically, compounds with substituents such as the 4-chlorophenyl group showed enhanced activity compared to others .
The proposed mechanism by which these compounds exert their anticancer effects includes modulation of autophagy pathways. This suggests that they may induce cellular stress responses that lead to apoptosis in cancer cells. For example, compound 3o was noted to be particularly effective in inhibiting A549 cell growth through autophagy modulation .
Antimicrobial Activity
In addition to anticancer properties, some pyrazolo[1,5-a]pyrazins have demonstrated antimicrobial activity against various bacterial strains. Although specific data on the compound is limited, related studies indicate that modifications in the chemical structure can lead to enhanced antibacterial properties against pathogens like Staphylococcus aureus and Enterococcus faecalis .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this class of compounds. Key findings include:
- Substituent Effects : The presence and position of substituents on the pyrazin core significantly influence biological activity. For instance, variations in alkyl groups or aromatic rings can enhance or diminish efficacy against cancer cells .
| Substituent Type | Effect on Activity |
|---|---|
| 4-Chlorophenyl | Increased inhibition in A549 cells |
| Propan-2-yl phenyl | Variable effects depending on position |
| Piperazine modifications | Potentially enhances receptor binding |
Case Study: Anticancer Efficacy
A study conducted on a series of pyrazolo[1,5-a]pyrazin derivatives showed that compounds with specific piperazine modifications exhibited potent growth inhibition against both A549 and H322 lung cancer cell lines. The most effective compound was identified as having a unique combination of substituents that optimized binding to target receptors involved in cell proliferation pathways .
Research Findings on Antimicrobial Properties
Another research effort focused on synthesizing derivatives with improved antimicrobial activity. Compounds were tested against various strains using disk diffusion methods, revealing promising results for several derivatives against Helicobacter pylori, indicating potential for further development as antimicrobial agents .
Scientific Research Applications
Synthetic Routes
The synthesis of this compound typically involves multiple steps, starting with the preparation of key intermediates. Common methods include:
- Friedel-Crafts Acylation : This reaction introduces the aryl group onto a piperazine ring.
- Condensation Reactions : These reactions involve coupling different functional groups to form the final compound.
Characterization Techniques
The synthesized compound is characterized using techniques such as:
- Infrared (IR) Spectroscopy : To identify functional groups.
- Nuclear Magnetic Resonance (NMR) Spectroscopy : To determine the molecular structure.
- Mass Spectrometry : For molecular weight determination.
The biological activity of 5-{3-oxo-3-[4-(prop-2-en-1-yl)piperazin-1-yl]propyl}-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-4(5H)-one has been a subject of investigation due to its potential therapeutic effects:
Anticancer Properties
Preliminary studies indicate that this compound may exhibit anticancer effects by inhibiting the growth of specific cancer cell lines, such as A549 lung cancer cells. The proposed mechanism involves:
- Modulation of autophagy pathways.
- Interference with cell cycle progression.
Neuropharmacological Effects
Research suggests that derivatives of pyrazolo[1,5-a]pyrazine compounds may interact with neurotransmitter receptors, potentially leading to effects on mood and anxiety disorders. The specific interactions and pathways are still under investigation.
Applications in Medicinal Chemistry
The unique structural features of this compound make it a promising candidate for drug development. Potential applications include:
- Cancer Therapy : As an anticancer agent targeting specific pathways involved in tumor growth.
- Neurological Disorders : Potential use in treating conditions such as depression and anxiety through modulation of neurotransmitter systems.
Case Studies and Research Findings
Several studies have highlighted the potential of pyrazolo[1,5-a]pyrazine derivatives in drug discovery:
Study on PI3Kδ Inhibitors
A study published in Pharmaceuticals demonstrated that pyrazolo[1,5-a]pyrimidine derivatives exhibit selective inhibition of PI3Kδ with promising IC50 values (e.g., 18 nM). This suggests that similar compounds could be developed for targeted therapies in autoimmune diseases and cancers .
Antimicrobial Activity Research
Research on related pyrazoline compounds has shown diverse biological activities, including antimicrobial properties. These findings support the exploration of pyrazolo derivatives for broader therapeutic applications .
Q & A
Q. What are the key steps in synthesizing this compound, and how can purity be ensured during preparation?
The synthesis typically involves multi-step reactions, starting with the formation of the pyrazolo[1,5-a]pyrazinone core, followed by functionalization with the propyl-piperazine and isopropylphenyl groups. Critical steps include:
- Coupling reactions to attach the 4-(prop-2-en-1-yl)piperazine moiety via a ketone linker (3-oxo-propyl group).
- Purification using column chromatography or recrystallization to isolate intermediates and the final product .
- Purity validation via HPLC (>95%) and spectroscopic confirmation (NMR, MS) .
Q. Which spectroscopic techniques are most reliable for structural characterization?
- 1H/13C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., piperazine ring integration at δ ~2.5–3.5 ppm) .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (±2 ppm accuracy) .
- IR spectroscopy : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and amine/amide bonds .
Q. What in vitro assays are recommended for initial biological activity screening?
- Enzyme inhibition assays : Target kinases or GPCRs (e.g., using fluorescence-based ADP-Glo™ assays for kinase activity) .
- Cytotoxicity profiling : Use cancer cell lines (e.g., MTT assay on HeLa or MCF-7 cells) with IC50 calculations .
- Solubility and stability tests : Simulate physiological conditions (PBS, pH 7.4) to assess drug-likeness .
Advanced Research Questions
Q. How can reaction yields be optimized for the piperazine-propyl linkage step?
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution efficiency .
- Catalyst use : Tertiary amines (e.g., DIPEA) improve coupling reactions by scavenging acids .
- Temperature control : Heating to 60–80°C accelerates kinetics but requires monitoring for side reactions (e.g., piperazine oxidation) .
Q. How to resolve contradictions between computational predictions and experimental bioactivity data?
- Validate docking studies : Cross-check molecular dynamics simulations with experimental binding assays (e.g., SPR or ITC) to confirm target engagement .
- Metabolite profiling : Use LC-MS to identify off-target interactions or metabolic degradation products that may skew results .
- Batch variability analysis : Re-synthesize compounds to rule out impurities affecting bioactivity .
Q. What strategies improve the compound’s pharmacokinetic profile for in vivo studies?
- Prodrug modification : Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability .
- Lipid nanoparticle encapsulation : Improve solubility and reduce hepatic first-pass metabolism .
- Pharmacokinetic modeling : Use allometric scaling from rodent data to predict human dosing regimens .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Systematic substituent variation : Modify the isopropylphenyl group (e.g., replace with fluorinated analogs) to assess steric/electronic effects .
- Piperazine ring alterations : Compare prop-2-en-1-yl with other alkyl/aryl groups to optimize target affinity .
- Dose-response curves : Quantify EC50/IC50 shifts across analogs to identify critical pharmacophores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
